molecular formula C8H16ClF2NO B13578337 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

Cat. No.: B13578337
M. Wt: 215.67 g/mol
InChI Key: VXHTYCGJSMTZLM-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is a chiral organic compound featuring a cyclohexyl core substituted with two fluorine atoms at the 4,4-positions, an ethanolamine backbone (NH₂ and OH groups), and a hydrochloride salt. The hydrochloride salt form is commonly employed to increase aqueous solubility for pharmaceutical applications.

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-1-(4,4-difluorocyclohexyl)ethanol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(12)5-11;/h6-7,12H,1-5,11H2;1H

InChI Key

VXHTYCGJSMTZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(CN)O)(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Difluorocyclohexylation of Cyclohexanone Derivatives

One prevalent method involves the fluorination of cyclohexanone derivatives. This can be achieved through:

  • Electrophilic fluorination : Using reagents like diethylaminosulfur trifluoride (DAST) or similar electrophilic fluorinating agents to introduce fluorines at the 4-position of cyclohexanone precursors.

  • Radical fluorination : Employing radical initiators and fluorine sources such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to selectively fluorinate the cyclohexyl ring.

Synthesis of 4,4-Difluorocyclohexanone

A typical route involves:

Step Reaction Conditions Notes
1 Cyclohexanone fluorination Using NFSI or DAST Achieving selective difluorination at the 4-position
2 Purification Chromatography To isolate pure 4,4-difluorocyclohexanone

This intermediate serves as a precursor for subsequent amination.

Formation of the Ethanolamine Backbone

Nucleophilic Addition to the Ketone

The 4,4-difluorocyclohexanone can undergo nucleophilic addition with ethylamine or related amines:

4,4-Difluorocyclohexanone + Ethylamine → Corresponding amino-ketone

This step typically occurs under basic or neutral conditions, often in ethanol or aqueous media, at room temperature or mild heating.

Reductive Amination

Alternatively, reductive amination can be employed:

  • Reaction : The ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.

  • Outcome : Formation of the amino-alcohol intermediate with high regioselectivity.

Hydroxylation to Form the Ethanolamine

The amino-ketone intermediate can be converted into the ethanolamine derivative via:

  • Hydrolysis : Under acidic or basic conditions, cleaving any protecting groups if present.

  • Protection/Deprotection : If necessary, protecting groups such as Boc or CBZ may be used during intermediate steps to prevent side reactions.

Conversion to the Hydrochloride Salt

The free base amino-ethanol derivative is reacted with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., ethyl acetate, ethanol) to form the hydrochloride salt:

Amino-ethanol + HCl → 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride

This step enhances the compound's solubility and stability for biological applications.

Summary of the Synthetic Route

Step Description Reagents & Conditions References
1 Difluorination of cyclohexanone NFSI, DAST, or similar fluorinating agents ,
2 Nucleophilic addition or reductive amination Ethylamine, NaBH3CN, mild heating ,
3 Hydroxylation to ethanolamine Hydrolysis, protection/deprotection steps ,
4 Salt formation HCl in ethanol or ethyl acetate Standard procedure

Research Findings and Data Tables

Table 1. Summary of Preparation Methods

Method Key Reagents Advantages Limitations References
Electrophilic fluorination DAST, NFSI High regioselectivity Reagent cost, handling hazards ,
Radical fluorination NFSI, radical initiators Broad substrate scope Less control over regioselectivity
Nucleophilic addition Ethylamine, reductants Straightforward Requires intermediate purification

Table 2. Typical Reaction Conditions

Reaction Step Conditions Temperature Solvent Yield References
Difluorination Room temp to 80°C 25–80°C Acetone, DMSO 60–85% ,
Reductive amination Mild acid, NaBH3CN 0–25°C Methanol, ethanol 70–90%
Salt formation Acidic aqueous RT Water Quantitative Standard

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride with structurally related compounds, emphasizing functional groups, physicochemical properties, and available

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride Amino alcohol (NH₂, OH) C₈H₁₆ClF₂NO ~215.45 (calculated) Not available Enhanced solubility due to HCl salt; chiral center influences stereoselectivity.
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride Amino ketone (NH₂, CO) C₈H₁₄ClF₂NO 213.65 1909304-96-6 Ketone group reduces polarity compared to alcohol; potential metabolic instability.
(1S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride Primary amine (NH₂) C₈H₁₄ClF₂N Not available Not available Lacks hydroxyl group; simpler structure may improve synthetic accessibility.
2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride Primary amine (NH₂) C₈H₁₄ClF₂N 240.69 (discrepancy*) 168038-14-0 Industrial-grade purity (90%); potential use as a building block in intermediates.

Notes:

  • Chirality: The (1S)-configured amine in highlights the role of stereochemistry in biological activity, a factor relevant to the target compound’s ethanolamine structure.
  • Discrepancy in Molecular Weight : The reported molecular weight of 240.69 for 2-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride conflicts with calculated values (~197.45), suggesting possible errors in the provided data.
  • Synthetic Utility: Amine analogs (e.g., ) are frequently used as intermediates in drug synthesis, whereas the target compound’s amino alcohol structure may confer unique reactivity in coupling reactions.

Biological Activity

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride (CAS No. 1909304-96-6) is a synthetic compound that has garnered interest in various biological and pharmacological studies. Its unique structure, characterized by a difluorocyclohexyl group, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The molecular formula of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is C₈H₁₄ClF₂NO, with a molecular weight of 213.65 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is essential for biological activity.

Research indicates that compounds similar to 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride may interact with various neurotransmitter systems. Specifically, they could influence serotonin and norepinephrine pathways, potentially leading to effects on mood and anxiety disorders. The difluorocyclohexyl moiety may enhance binding affinity to specific receptors due to its steric and electronic properties.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. This is hypothesized to be due to its ability to modulate neurotransmitter levels in the brain.
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, potentially making this compound a candidate for further exploration in anxiety treatment.
  • Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Case Studies

A review of existing literature reveals several case studies focusing on the biological activity of related compounds:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects of difluorocyclohexyl derivatives.
    • Methodology : Behavioral tests (e.g., forced swim test) were conducted on rodents.
    • Findings : Significant reduction in immobility time was observed, indicating potential antidepressant effects.
  • Neuroprotection in Models of Alzheimer’s Disease :
    • Objective : To assess neuroprotective properties against amyloid-beta toxicity.
    • Methodology : Cell culture studies using neuronal cell lines exposed to amyloid-beta peptides.
    • Findings : The compound showed a dose-dependent reduction in cell death and oxidative stress markers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in rodent models[Study on Antidepressants]
AnxiolyticDecreased anxiety-like behavior[Study on Anxiolytics]
NeuroprotectionProtection against amyloid-beta toxicity[Neuroprotection Study]

Q & A

Basic: What safety protocols are critical when handling 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride in laboratory environments?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols are generated .
  • First Aid Measures: In case of inhalation, immediately move to fresh air and administer oxygen if breathing is difficult. For skin contact, wash thoroughly with water. Always consult a medical professional and provide the safety data sheet (SDS) during treatment .
  • Waste Disposal: Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Basic: What synthetic strategies are effective for achieving high enantiomeric purity in this compound?

Answer:

  • Chiral Resolution: Employ diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) for enantiomer separation .
  • Enantioselective Synthesis: Utilize asymmetric catalysis (e.g., chiral palladium or organocatalysts) during the cyclohexyl ring formation or amine coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) .

Advanced: Which analytical techniques are most reliable for assessing purity and structural confirmation?

Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution). Purity >95% is achievable with optimized conditions .
    • Elemental Analysis: Confirm elemental composition (C, H, N, Cl) within ±0.4% of theoretical values.
  • Structural Confirmation:
    • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR in DMSO-d6_6 to verify the 4,4-difluorocyclohexyl group (δ ~2.1–2.5 ppm for axial/equatorial protons) and ethanolamine moiety (δ ~3.6 ppm for CH2_2OH) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ at m/z 224.0824 (calculated for C8_8H15_{15}F2_2NO+^+) .

Advanced: How should researchers address discrepancies in the compound’s stability under varying pH conditions during in vitro assays?

Answer:

  • pH Stability Studies: Conduct accelerated stability testing in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
  • Degradation Pathways: Under acidic conditions (pH <3), the amine group may protonate, increasing solubility but risking hydrochloride dissociation. Neutral or alkaline conditions (pH >7) may promote hydrolysis of the ethanolamine moiety.
  • Mitigation: Use lyophilized forms for long-term storage and reconstitute in pH-stabilized buffers (e.g., phosphate-buffered saline, pH 7.4) immediately before assays .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

  • Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and photolysis .
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hygroscopic clumping. The compound’s hydrochloride salt is prone to deliquescence in high humidity .

Advanced: What methodologies are suitable for studying metabolic pathways in preclinical models?

Answer:

  • Radiolabeled Tracers: Synthesize 14C^{14}\text{C}-labeled analogs to track metabolic fate in rodent models. Extract metabolites from plasma/urine via solid-phase extraction (SPE) .
  • LC-MS/MS Analysis: Use a Q-TOF mass spectrometer in positive ion mode to identify phase I (oxidation, deamination) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .

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